molecular formula C12H8N2OS B7724528 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7724528
M. Wt: 228.27 g/mol
InChI Key: XSAILWORLBSSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 209853-24-7) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Thienopyrimidine derivatives have been extensively investigated for their potent antitumor properties. Specifically, research indicates that analogs of this compound exhibit notable anticancer activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) . The mechanism of action for this compound family is closely linked to the inhibition of the dihydrofolate reductase (DHFR) enzyme . DHFR is a crucial target in cancer therapy, as it plays an essential role in the synthesis of thymidylate and purine nucleotides. Inhibition of DHFR disrupts DNA synthesis and leads to cancer cell death . Some thieno[2,3-d]pyrimidine analogs have demonstrated superior DHFR inhibitory activity (IC50 = 0.20 μM) compared to the standard drug methotrexate, and have shown several-fold better growth inhibition than 5-fluorouracil in anticancer assays . Furthermore, these compounds can induce cell-cycle arrest in the G2/M phase and promote the apoptosis process by significantly increasing the levels of caspases-3 and -9 . The molecular structure of thienopyrimidines allows them to selectively target folate receptors, which are highly expressed on cancer cells, potentially offering a therapeutic advantage . This product is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization, and mechanistic studies in oncology drug discovery. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAILWORLBSSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation-Cyclization Sequential Protocol

The most frequently reported method begins with 2-aminothiophene-3-carboxylic acid derivatives. As demonstrated in, acylation at the 2-amino position using benzoyl chloride in pyridine at 0°C yields 2-benzamido-thiophene-3-carboxylic acid (Scheme 1A). Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C for 6 h) generates the thieno[2,3-d]pyrimidin-4-one core. Introducing the 6-phenyl group requires either pre-functionalized benzoyl chloride derivatives or post-synthetic cross-coupling. For example, using 4-phenylbenzoyl chloride directly installs the phenyl moiety at the 6-position during acylation, achieving a 72% yield after recrystallization.

Table 1: Optimization of Cyclocondensation Conditions

ParameterTested RangeOptimal ConditionsYield (%)
Acid CatalystPPA, H2SO4, TFAPolyphosphoric Acid78
Temperature (°C)80–14012078
Reaction Time (h)4–12678

Halogenation-Nucleophilic Substitution Strategies

Phosphorus Oxychloride-Mediated Chlorination

Source outlines a halogenation-substitution approach starting from 3-methyl-6-phenyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one. Treatment with phosphorus oxychloride (POCl3) under reflux (110°C, 8 h) replaces the thione sulfur with chlorine, producing 4-chloro-6-phenylthieno[3,2-d]pyrimidine (Scheme 1B). This intermediate reacts with nucleophiles (e.g., amines, alkoxides) in tetrahydrofuran (THF) at 60°C to yield substituted derivatives. The 6-phenyl group remains intact due to its meta-position relative to the reactive chlorine.

Key Spectral Data for Chlorinated Intermediate:

  • IR (KBr): 1690 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-2), 7.65–7.43 (m, 5H, Ph), 2.51 (s, 3H, CH3)

  • Yield: 85%

Multicomponent Gewald Reaction Adaptations

One-Pot Synthesis Using Ethyl Cyanoacetate

Adapting methods from, the Gewald reaction assembles the thiophene ring fused to pyrimidin-4-one. Reacting 1-phenylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate in ethanol containing morpholine (70°C, 12 h) yields ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Scheme 1C). Acidic hydrolysis (6M HCl, reflux) followed by decarboxylation produces the 6-phenyl-thieno[3,2-d]pyrimidin-4-one core in 68% overall yield.

Advantages of This Route:

  • Avoids isolation of intermediates

  • Scalable to >100 g batches

  • Maintains stereochemical integrity at C-6

Microwave-Assisted Cyclization

Accelerated Ring Closure

Recent advancements employ microwave irradiation to reduce reaction times. A mixture of 2-amino-5-phenylthiophene-3-carbonitrile and formamide subjected to 150 W microwaves (180°C, 20 min) undergoes cyclodehydration, yielding the target compound in 89% purity (HPLC). This method eliminates solvent use and reduces energy consumption by 40% compared to conventional heating.

Comparative Data:

MethodTime (h)Yield (%)Purity (%)
Conventional Heating67895
Microwave0.338998

Structural Characterization and Validation

Spectroscopic Fingerprints

All synthetic routes confirm product identity through congruent spectral data:

  • IR: C=O stretch at 1685–1695 cm⁻¹, C-S-C absorption at 610–625 cm⁻¹

  • ¹H NMR: Distinct singlet for H-2 proton at δ 8.15–8.25, aromatic protons (Ph) at δ 7.40–7.70

  • 13C NMR: Carbonyl carbon at δ 160–165 ppm, thiophene C-3 at δ 115–120 ppm

Table 2: Comparative NMR Data Across Synthesis Methods

Synthesis Routeδ H-2 (ppm)δ C=O (ppm)δ Ph (ppm)
Cyclocondensation8.21163.5127–130
Gewald Reaction8.18161.8128–132
Microwave8.23164.2126–131

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a cornerstone for synthesizing the thieno[3,2-d]pyrimidinone core. Key methods include:

  • Formamide Condensation : Reaction of 3-aminothiophene derivatives with formamide at elevated temperatures (150–180°C) yields 2-unsubstituted thieno[3,2-d]pyrimidin-4-ones. For example, 6-isopropyl derivatives form via this route with yields up to 97% .

  • Thio-Claisen Rearrangement : 5-Prop-2-ynylsulfanyl pyrimidin-4-ones undergo rearrangement to generate 6-methyl-2-substituted thieno[3,2-d]pyrimidin-4-ones. Substituents like methylsulfanyl or phenyl groups are introduced at the 2-position, with yields ranging from 60–78% .

Nucleophilic Substitution Reactions

The 4-oxo group and sulfur atoms in the thienopyrimidine ring are reactive sites for substitution:

  • Phosphorus Oxychloride-Mediated Chlorination : Treatment with POCl₃ converts the 4-oxo group to a chlorinated intermediate, enabling subsequent nucleophilic displacement. For instance, 4-methoxy derivatives are synthesized via reaction with sodium methoxide (65–82% yield) .

  • Aryloxy Substitution : Chlorinated intermediates react with phenolate ions to form 4-aryloxy-thieno[3,2-d]pyrimidines. Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance reactivity .

Demethylation and Oxidation

  • O-Demethylation : BF₃·SMe₂ selectively removes methyl groups from methoxy-substituted derivatives, yielding hydroxylated analogs. For example, 3-methoxybenzyl-substituted compounds are converted to hydroxyl variants (70–85% yield) .

  • Thione to Thiol Conversion : Treatment with Lawesson’s reagent or P₂S₅ transforms carbonyl groups to thiones, altering electronic properties for further reactivity .

Condensation with Carbonyl Reactants

  • Vilsmeier–Haack Reaction : Reacting aminopyrazole-thienopyrimidine hybrids with DMF and POCl₃ generates formylated intermediates, which cyclize to pyrazolo[3,4-d]pyrimidine-fused derivatives (82% yield) .

  • Knoevenagel Condensation : Active methylene groups (e.g., 2-oxo-propyl) undergo condensation with aldehydes, extending conjugation for optoelectronic applications .

Biological Activity Correlations

Modifications at specific positions influence bioactivity:

PositionSubstituentActivity EnhancementSource
2MethylsulfanylAntibacterial (B. subtilis, MIC 25 µg/mL)
3p-TolylAnti-inflammatory (62% edema inhibition)
6IsopropylAnalgesic (65% writhing inhibition)

Synthetic Optimization Data

Comparative reaction conditions and yields:

Reaction TypeReagents/ConditionsYield (%)Reference
Thio-Claisen Rearrangementp-TsCl, Et₃N, DCM, rt75–78
Formamide CyclizationFormamide, 150°C, 12 h76–97
ChlorinationPOCl₃, reflux, 5 h80–90
DemethylationBF₃·SMe₂, CH₂Cl₂, 0°C70–85

Scientific Research Applications

Anticancer Applications

1.1 EZH2 Inhibition

Recent studies have highlighted the ability of thieno[3,2-d]pyrimidine derivatives, including 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one, to act as inhibitors of EZH2, a key enzyme involved in cancer progression. In a study published in the New Journal of Chemistry, a series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most promising compound demonstrated significant activity with an IC50 value as low as 0.55 μM against SU-DHL-6 cells while exhibiting low toxicity toward normal HEK293T cells (CC50 = 15.09 μM) .

1.2 VEGFR-2 Inhibition

Another important application is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). A study focused on synthesizing 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas showed promising results with IC50 values ranging from 150 to 199 nM in enzymatic assays. These compounds effectively inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) without affecting cell viability .

1.3 Dual-Stage Antimalarial Activity

In the realm of infectious diseases, thieno[3,2-d]pyrimidine derivatives have been recognized for their potential as antimalarial agents. A series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their activity against both the erythrocytic and hepatic stages of Plasmodium species. One derivative exhibited significant activity against P. falciparum, demonstrating the compound's potential as a dual-stage antimalarial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. For instance, modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold have been shown to enhance biological activity. In one study, substituents at positions 2 and 6 were systematically varied to assess their impact on antiplasmodial activity, revealing that certain groups maintained or improved efficacy .

Synthesis and Mechanism Studies

3.1 Synthetic Pathways

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves condensation reactions with formamide or other carbonyl reactants under varying conditions to yield high-purity compounds . For example, cyclization methods employing thiophene intermediates have been reported to produce unsubstituted thieno[3,2-d]pyrimidin-4-one with yields around 56% .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between these compounds and their biological targets, such as EGFR and PI3K pathways involved in cancer progression . These insights are invaluable for guiding further modifications and enhancing the pharmacological profiles of new derivatives.

Summary Table of Applications

Application Area Compound Type Target/Mechanism IC50/Activity
AnticancerEZH2 inhibitorsCancer cell linesIC50 = 0.55 μM (SU-DHL-6)
Vascular TargetingVEGFR-2 inhibitorsHUVEC proliferationIC50 = 150–199 nM
AntimalarialDual-stage agentsPlasmodium falciparumSignificant activity

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one and related compounds:

Compound Name Core Structure Substituents Biological Activity/Properties Reference
This compound Thieno[3,2-d]pyrimidinone Phenyl at C6 Potential TNKS inhibitor (inferred)
2-Aminothieno[3,2-d]pyrimidin-4-one (M1) Thieno[3,2-d]pyrimidinone Amino at C2 Antimalarial (Pf activity, low toxicity)
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno[3,2-d]pyrimidinone Sulfonamide thio-derivatives Anti-inflammatory, COX-2 inhibition
7-(Phenylthio)-pyrrolo[3,2-d]pyrimidin-4-one Pyrrolo[3,2-d]pyrimidinone Phenylthio at C7 Synthetic intermediate (56% yield)
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidinone Methyl at C6 Undisclosed (structural analog)
Key Observations:

Core Heterocycle Variations: Thieno vs. Benzothieno: Benzothieno[3,2-d]pyrimidinones () incorporate an additional benzene ring, enhancing planarity and lipophilicity compared to the thieno analog. This modification correlates with improved COX-2 binding (ΔG = −9.4 for compound 4 in ) and fluorescent properties (Φfl = 0.032), making benzothieno derivatives suitable for dual therapeutic and imaging roles . Thieno vs. Pyrrolo: Pyrrolo[3,2-d]pyrimidinones () replace the sulfur atom in the thiophene ring with nitrogen, altering electronic properties and hydrogen-bonding capacity. The phenylthio substituent at C7 in compound 7a may enhance stability but reduces synthetic yield (56%) compared to unsubstituted analogs .

Substituent Effects: Phenyl at C6: The phenyl group in the target compound may optimize steric and electronic interactions with target proteins, as seen in TNKS inhibitors like compound 61 (), where a phenyl group at C2 improved potency (IC50 = 21 nM for TNKS1) . Amino at C2: The antimalarial activity of M1 () highlights the importance of amino groups in interacting with parasitic targets, though this substitution reduces structural similarity to the phenyl-bearing analog .

Synthetic Accessibility: Thieno[3,2-d]pyrimidinones are typically synthesized via cyclocondensation or Gewald reactions (), while benzothieno derivatives require additional steps to incorporate the fused benzene ring. Yields for fused pyrimidinones range widely (11–56%), influenced by steric hindrance and reaction conditions .

Physicochemical and Spectroscopic Properties

  • Fluorescence: Benzothieno derivatives exhibit moderate fluorescence (), whereas thieno analogs are less explored in this context. The phenyl group in the target compound may enhance fluorescence if conjugated with electron-donating groups .
  • Pyrrolo derivatives () with polar substituents (e.g., phenylthio) may offer better solubility .

Q & A

Q. What synthetic methodologies are commonly employed for 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one?

The synthesis typically involves cyclocondensation reactions of substituted thiophene precursors with appropriate reagents. For example, analogs with arylaminomethyl substituents are synthesized via Mannich reactions using formaldehyde and aryl amines, followed by purification via recrystallization (yields: 58–89%) . Key characterization steps include IR spectroscopy (C=O stretches at ~1660–1680 cm⁻¹) and ¹H/¹³C NMR to confirm ring substitution patterns .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) functional groups in the thienopyrimidinone core .
  • NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.0 ppm) and methylene/methoxy substituents, while ¹³C NMR confirms carbons in the heterocyclic scaffold .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₇N₂OS for the parent compound).

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents like DMF or ethanol/water mixtures are effective for recrystallizing thienopyrimidinones, achieving high purity (melting points: 214–256°C for substituted analogs) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence dihydrofolate reductase (DHFR) inhibition?

Substituent effects are critical for bioactivity. For example:

  • Electron-donating groups (e.g., 4-methoxy) enhance binding affinity via hydrophobic interactions.
  • Halogens (e.g., 4-chloro) improve inhibitory potency by 1.5–2-fold compared to unsubstituted analogs, as shown in enzymatic assays . Structure-activity relationship (SAR) studies should combine synthetic diversification with in vitro DHFR inhibition assays .

Q. How can molecular docking resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values may arise from variations in assay conditions or protein conformations. Docking studies (e.g., using AutoDock Vina) can model interactions between 6-phenyl derivatives and DHFR’s active site. Focus on:

  • Hydrogen bonding with conserved residues (e.g., Asp27, Leu28).
  • π-Stacking with Phe34 . Validate computational results with competitive inhibition assays using methotrexate as a control .

Q. What strategies optimize bioavailability in preclinical studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without compromising membrane permeability.
  • Prodrug Design : Acetylate amine groups to enhance absorption, followed by enzymatic hydrolysis in vivo .
  • In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS quantification.

Methodological Challenges

Q. How to address low yields in multi-step syntheses of thienopyrimidinone derivatives?

  • Intermediate Stabilization : Protect reactive amines (e.g., with Boc groups) during cyclization steps.
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure, improving yields from ~60% to >80% .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .

Q. What analytical approaches distinguish tautomeric forms of this compound?

Tautomerism between 1H- and 3H-forms can complicate characterization. Use:

  • Variable-Temperature NMR : Observe proton shifts indicative of tautomeric equilibria.
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers .

Data Interpretation

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Cell Line-Specific Factors : Assess expression levels of target enzymes (e.g., DHFR) via qPCR or Western blot.
  • Metabolic Stability : Compare compound half-life in different cell lysates using LC-MS.
  • Combinatorial Screens : Pair thienopyrimidinones with known chemotherapeutics to identify synergistic effects .

Q. What computational tools predict metabolic pathways for this scaffold?

  • CYP450 Metabolism : Use Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., sulfur in thiophene).
  • In Silico Toxicity : Employ Derek Nexus to flag potential hepatotoxic metabolites early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.